Product packaging for Acridine, 9-(4-morpholinyl)-(Cat. No.:CAS No. 113106-16-4)

Acridine, 9-(4-morpholinyl)-

Cat. No.: B13764690
CAS No.: 113106-16-4
M. Wt: 264.32 g/mol
InChI Key: KHSUXGOZCUNFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Acridine (B1665455) Chemistry in Scientific Inquiry

The history of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. ptfarm.plwikipedia.orge-bookshelf.de The name "acridine" was derived from its acrid odor and irritating effect on the skin. wikipedia.orge-bookshelf.de Early in its history, the primary commercial application for acridine derivatives was as dyes. wikipedia.org

The turn of the 20th century marked a pivotal shift towards investigating the biological properties of these compounds. Paul Ehrlich, a pioneer in chemotherapy, and his colleague L. Benda, began studying acridine dyes in the early 1900s. animalresearch.infonih.gov Their work led to the discovery of the antimicrobial properties of acridine derivatives, such as acriflavine, in 1917. ptfarm.placs.org This discovery was particularly significant during World War I for its use as a topical antiseptic. nih.gov During World War II, the scarcity of quinine (B1679958) led to the development and widespread use of the acridine-based antimalarial drug, mepacrine. encyclopedia.pubnih.gov These early findings laid the groundwork for decades of research into the therapeutic potential of the acridine scaffold. ptfarm.planimalresearch.info

YearDiscoveryKey Scientist(s)Significance
1870 First isolation of acridine from coal tar. ptfarm.plwikipedia.orgCarl Gräbe & Heinrich CaroMarked the beginning of acridine chemistry. ptfarm.plwikipedia.org
1912 Synthesis of Acriflavine. nih.govacs.orgPaul EhrlichLed to the development of early antibacterial agents. nih.gov
1917 Discovery of the antimicrobial properties of acridine. ptfarm.plPaul Ehrlich & L. BendaEstablished the therapeutic potential of acridines. ptfarm.pl
WWII Widespread use of Mepacrine. encyclopedia.pubnih.govN/AAddressed the wartime need for antimalarial drugs. encyclopedia.pubnih.gov

Overview of Acridine Scaffolds as Probes and Intercalators in Academic Studies

The planar, polyaromatic structure of the acridine ring is central to its primary mechanism of biological action: DNA intercalation. researchgate.netfarmaciajournal.com This process involves the insertion of the flat acridine molecule between the base pairs of the DNA double helix. farmaciajournal.comnih.gov This interaction can lead to significant changes in the DNA's structure, ultimately interfering with cellular processes like DNA replication, transcription, and repair, which can inhibit cell proliferation. farmaciajournal.comontosight.ai This intercalating ability is a key reason for the extensive investigation of acridine derivatives as anticancer agents. farmaciajournal.comontosight.aiontosight.ai

Beyond their role as therapeutic agents, the distinct photophysical properties of acridines have made them invaluable tools in chemical biology research. nih.gov Many acridine derivatives are fluorescent, meaning they can absorb light at one wavelength and emit it at a longer wavelength. nih.govjchps.com This property allows them to be used as:

Fluorescent Probes: Compounds like Acridine Orange are widely used to stain cells for microscopy. wikipedia.org They can differentially stain DNA and RNA, allowing researchers to visualize the nucleus and monitor processes like RNA synthesis. wikipedia.org

Biological Sensors: The fluorescence of certain acridine derivatives can change in response to their environment, such as alterations in pH or the presence of specific ions or biomolecules like ATP. jchps.com This enables their use in monitoring cellular metabolic events. nih.govjchps.com

DNA Structure Probes: The way acridine compounds bind to and intercalate with DNA can provide insights into the structure of the nucleic acid itself. farmaciajournal.com Well-known intercalators like proflavine (B1679165) and acridine orange have been used extensively in such studies. farmaciajournal.comacs.orgnih.gov

The interaction between acridines and DNA is primarily non-covalent, involving a combination of van der Waals forces and hydrogen bonds. farmaciajournal.comnih.gov Computational studies have shown that acridine has electron-rich regions that facilitate these interactions with the DNA base pairs. nih.gov The specific nature of these interactions can be finely tuned by adding different chemical side chains to the acridine core, a strategy that has been widely used to develop derivatives with specific biological targets and activities. ontosight.ai

Specific Research Focus on 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide (9-AMC) as a Model Compound

Within the broad class of acridine derivatives, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide (9-AMC) has been studied as a model compound to understand the structure-activity relationships of acridinecarboxamide-based drugs. nih.govoup.com It is a derivative of the potent antitumor agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). nih.gov However, unlike DACA, 9-AMC is considered biologically inactive. nih.govoup.com This makes it an excellent control compound for research aimed at elucidating the precise molecular interactions required for biological activity.

The primary mechanism of action for this class of compounds is believed to be the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication. ontosight.aijchps.comnumberanalytics.com The antitumor activity of these agents is linked to their ability to intercalate into DNA and poison these enzymes. researchgate.netnih.gov

Research on 9-AMC has provided detailed insights into how these molecules interact with DNA at an atomic level. X-ray crystallography studies have solved the structure of 9-AMC bound to a DNA hexanucleotide, d(CGTACG)2. nih.govoup.comnih.gov

Key Findings from Crystallographic Studies of 9-AMC with DNA:

Structural FeatureObservationImplication
Intercalation Site The 9-AMC molecule intercalates between the CpG dinucleotide steps of the DNA fragment. nih.govoup.comConfirms the fundamental binding mode predicted for this class of acridines.
Side Chain Position The morpholinyl-ethyl side chain is positioned in the major groove of the DNA helix. nih.govoup.comThe interaction of the side chain is crucial for activity; differences in this region may explain the inactivity of 9-AMC compared to active analogs. nih.gov
Hydrogen Bonding The protonated morpholino nitrogen of the side chain forms hydrogen bonds with guanine (B1146940) bases (N7 and O6 atoms). nih.govoup.comDemonstrates specific points of contact that stabilize the drug-DNA complex.
DNA Perturbation Intercalation by 9-AMC unwinds the DNA helix at the binding site but causes overwinding at the central step. nih.govShows that the drug induces significant conformational changes in the DNA structure upon binding.

Despite its strong ability to bind and intercalate into DNA, the lack of biological activity in 9-AMC is thought to be related to the specific shape and nature of the morpholine (B109124) group on its side chain. if-pan.krakow.pl It is hypothesized that this particular side chain fails to properly interact with the topoisomerase II enzyme to form a stable drug-DNA-enzyme complex, which is the hallmark of active compounds in this family. nih.govif-pan.krakow.pl By studying inactive models like 9-AMC alongside active ones, researchers can better understand the subtle structural requirements for designing effective topoisomerase poisons. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B13764690 Acridine, 9-(4-morpholinyl)- CAS No. 113106-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113106-16-4

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-acridin-9-ylmorpholine

InChI

InChI=1S/C17H16N2O/c1-3-7-15-13(5-1)17(19-9-11-20-12-10-19)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2

InChI Key

KHSUXGOZCUNFJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acridine, 9 4 Morpholinyl and Analogues

Established Synthetic Routes for the Acridine (B1665455) Core Structure

The construction of the fundamental tricyclic acridine system can be achieved through several established synthetic strategies, each with its own advantages and variations.

Bernthsen Acridine Synthesis and Variations

The Bernthsen acridine synthesis is a classic method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.orgslideshare.net This reaction directly yields a 9-substituted acridine. wikipedia.org A key variation of this method involves the use of polyphosphoric acid, which allows for lower reaction temperatures, although sometimes with reduced yields. wikipedia.org

The mechanism of the Bernthsen synthesis is believed to proceed through the generation of an acyl chloride from the carboxylic acid and zinc chloride. youtube.com The diarylamine then attacks the activated carbonyl group, leading to a cyclized intermediate that, after aromatization and dehydration, forms the final 9-substituted acridine product. youtube.com

Table 1: Comparison of Bernthsen Synthesis Conditions

ParameterZinc ChloridePolyphosphoric Acid
Temperature 200-270 °C wikipedia.orgLower than ZnCl₂ method wikipedia.org
Reaction Time Up to 24 hours wikipedia.orgVaries
Yields Generally goodCan be lower wikipedia.org

Friedländer Synthesis and Related Cyclizations

The Friedländer synthesis is another versatile method for constructing the acridine core. In its application to acridines, it typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group, such as a cyclanone or indanone. nih.govthieme-connect.de This condensation reaction, often catalyzed by an acid like trifluoroacetic acid (TFA) and sometimes assisted by microwave irradiation, leads to the formation of the acridine ring system. nih.gov For instance, the reaction of an anthranilic acid salt with cyclohex-2-enone at 120°C can produce 9-methylacridine (B196024). nih.govpharmaguideline.com

A related cyclization, sometimes referred to as a variation of the Pfitzinger reaction, involves the condensation of a 2-aminobenzaldehyde with a phenol, such as phloroglucinol, under physiological conditions to yield acridine-1,3-diols. thieme-connect.de

Other Multicomponent and Transition-Metal Catalyzed Approaches

Modern synthetic chemistry has introduced more advanced and efficient methods for acridine synthesis, including multicomponent reactions (MCRs) and transition-metal catalysis.

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step. acs.orgd-nb.info For example, acridine derivatives can be synthesized from dimedone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate. d-nb.inforesearchgate.net These reactions are often promoted by catalysts such as p-dodecylbenzenesulfonic acid (DBSA) in water or heterogeneous catalysts like iron(III)-modified molecular sieves. d-nb.inforesearchgate.net The use of green solvents like water and microwave irradiation can further enhance the efficiency and environmental friendliness of these methods. researchgate.netrsc.org

Transition-Metal Catalyzed Approaches: Transition metals, particularly palladium and copper, have been instrumental in developing new routes to acridines. ucsf.edursc.org The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming the initial N-arylanthranilic acid intermediate, which can then be cyclized to an acridone (B373769) and subsequently converted to an acridine. nih.govrsc.org More recently, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of the diarylamine precursor to the acridine core. ucsf.edu Furthermore, ruthenium-catalyzed acceptorless dehydrogenative multicomponent reactions have been developed for the synthesis of 1,8-dioxodecahydroacridine derivatives. acs.org Acridine-based PNP-pincer ligands have also been developed to facilitate transition metal-catalyzed photoreactions. acs.orgacs.org

Targeted Synthesis of 9-Substituted Acridine Carboxamides

The introduction of specific substituents at the 9-position of the acridine ring is crucial for tailoring the properties of the final compound. The synthesis of 9-(4-morpholinyl)acridine and related carboxamides involves specific strategies for introducing both the morpholinyl group and the carboxamide functionality.

Strategies for Introducing Morpholinyl Side Chains

A common and effective method for introducing a morpholinyl group at the 9-position of the acridine ring involves the nucleophilic substitution of a suitable leaving group, most notably chlorine. scialert.net The synthesis typically starts with the preparation of 9-chloroacridine (B74977). This can be achieved by treating N-phenylanthranilic acid with phosphorus oxychloride. pharmaguideline.comorgsyn.org The resulting 9-chloroacridine is then reacted with morpholine (B109124). The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C-9 position of the acridine ring and displacing the chloride ion to form the desired 9-(4-morpholinyl)acridine.

This nucleophilic aromatic substitution is a widely used strategy for introducing various amino functionalities at the 9-position of the acridine scaffold. scialert.net

Preparation of Functionalized Acridine Scaffolds for Derivatization

To create acridine-9-carboxamides, the acridine core must first be functionalized with a carboxylic acid group at the 9-position. One approach is the oxidation of 9-methylacridine to acridine-9-carboxylic acid. smolecule.com This can be achieved using oxidizing agents like tert-butyl hydroperoxide in the presence of a catalyst. smolecule.com

Once acridine-9-carboxylic acid is obtained, it can be converted into the corresponding carboxamide through standard amide bond formation reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the desired amine. smolecule.com For instance, 2-(Acridine-9-carboxamide)acetic acid has been prepared by reacting acridine-9-carboxylic acid with glycine (B1666218) methyl ester, followed by saponification. csic.es This versatile intermediate can then be further derivatized.

Another strategy involves the synthesis of acridine-9-carboxamide (B1655379) directly from acridine derivatives by reacting them with carboxylic acids in the presence of dehydrating agents. smolecule.com

Table 2: Key Intermediates and Reagents in the Synthesis of 9-(4-morpholinyl)acridine and its Carboxamide Analogues

Compound/ReagentRole in Synthesis
N-Phenylanthranilic acid Precursor for 9-chloroacridine synthesis. pharmaguideline.comorgsyn.org
Phosphorus oxychloride Reagent for converting N-phenylanthranilic acid to 9-chloroacridine. pharmaguideline.comorgsyn.org
9-Chloroacridine Key intermediate for introducing the morpholinyl group. scialert.net
Morpholine Nucleophile for substitution of the 9-chloro group.
9-Methylacridine Precursor for acridine-9-carboxylic acid. smolecule.com
Acridine-9-carboxylic acid Intermediate for the synthesis of acridine-9-carboxamides. smolecule.comcsic.es

Novel Synthetic Strategies for Acridine, 9-(4-morpholinyl)- Analogues

The development of novel synthetic methodologies for acridine derivatives, including analogues of Acridine, 9-(4-morpholinyl)-, has been a significant area of focus in medicinal and materials chemistry. These new strategies aim to improve reaction efficiency, yield, and purity, as well as to enable the creation of a diverse range of analogues with unique substitution patterns. Key advancements include the use of microwave-assisted synthesis, modern coupling reactions, and the development of one-pot procedures.

One of the most impactful advancements in the synthesis of acridine analogues is the application of microwave-assisted organic synthesis (MAOS). anton-paar.comscispace.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.govmdpi.com For the synthesis of 9-substituted acridines, microwave irradiation can be employed in the key cyclization step to form the acridine core or in the subsequent substitution at the 9-position. anton-paar.com The efficiency of microwave heating is attributed to its direct interaction with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. scispace.com

The classical synthesis of 9-substituted acridines often involves the nucleophilic substitution of 9-chloroacridine with a suitable amine, such as morpholine. Modern variations of this approach focus on optimizing reaction conditions. For instance, the use of different solvents and bases can significantly influence the outcome of the reaction. ijpsonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been employed for the functionalization of the acridine scaffold, allowing for the introduction of a wide array of substituents at various positions on the acridine ring system. ub.edu While not directly applied to the morpholine moiety at the 9-position, these methods are invaluable for creating a diverse library of analogues with modifications on the acridine core, which can in turn be subjected to substitution with morpholine.

The table below summarizes various synthetic strategies that can be adapted for the synthesis of Acridine, 9-(4-morpholinyl)- and its analogues, based on established methods for other 9-substituted acridines.

Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesReference
Microwave-Assisted Nucleophilic Substitution9-Chloroacridine, MorpholineSolvent (e.g., DMF, NMP), Microwave irradiation (100-200 °C)Rapid reaction times, high yields, cleaner reactions. anton-paar.comscispace.comnih.govmdpi.com
Ullmann CondensationAryl halide, Amine (as precursor to acridone), Copper catalystHigh temperature, polar aprotic solventForms the acridone precursor, which can be converted to 9-chloroacridine. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr)9-Chloroacridine, MorpholineVarious solvents (e.g., ethanol, DMF), often with a baseWell-established, versatile for various amines. ijpsonline.com

Molecular Interactions of 9 Amino N 2 4 Morpholinyl Ethyl 4 Acridinecarboxamide with Biological Macromolecules

DNA Intercalation Mechanisms and Structural Studies

The primary mechanism through which 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide exerts its effects is by binding to DNA, which can interfere with the functions of essential enzymes like topoisomerases. nih.govresearchgate.net This binding is characterized by the insertion of the acridine (B1665455) chromophore into the DNA double helix, a process known as intercalation. researchgate.netresearchgate.net

X-ray crystallography studies of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide complexed with the self-complementary DNA hexanucleotide d(CGTACG)2 have provided detailed insights into its binding mode. nih.govnih.govoup.comrcsb.org In these studies, the compound was found to intercalate at the CpG dinucleotide steps of the B-form DNA duplex. nih.govnih.govoup.comrcsb.org

The planar acridine ring inserts itself between the C-G base pairs, causing significant structural perturbations to the DNA helix. nih.govnih.gov This intercalation leads to an unwinding of the helix at the binding site. nih.gov Specifically, the helix winding is perturbed throughout the hexanucleotide, with the CpG steps being unwound and the central TpA step being overwound. nih.govnih.gov The acridine ring is fully enveloped by the two flanking base pairs. nih.govoup.com

The side chain of the molecule lies in the major groove of the DNA, pointing towards the center of the duplex. nih.govoup.com The protonated nitrogen atom of the morpholino group is positioned to form hydrogen bonds with the N7 and O6 atoms of the guanine (B1146940) G2 residue. nih.govnih.govoup.comrcsb.org The sugar rings of the DNA backbone adopt alternating C3′-exo/C2′-endo conformations, with the exception of the cytosine C1 which is C3′-endo. nih.govnih.gov An additional molecule of the compound can also bind to the end of the DNA helix, linking it to an adjacent duplex in the crystal lattice. nih.govnih.govrcsb.org

FeatureDescription
Binding Site Intercalates between CpG dinucleotide base pair steps. nih.govnih.govoup.comrcsb.org
Side Chain Position Lies in the major groove, pointing towards the duplex center. nih.govoup.com
Key Interactions Hydrogen bonding between the protonated morpholino nitrogen and guanine (N7 and O6). nih.govnih.govoup.comrcsb.org Water-mediated hydrogen bond between the 4-carboxamide NH and a guanine phosphate (B84403) group. nih.govnih.govoup.com
DNA Conformation B-DNA-like duplex with Watson-Crick base pairs. oup.com Helix unwinding at the intercalation site. nih.gov Alternating sugar pucker conformations. nih.govnih.gov
Stoichiometry One drug molecule per CpG step in the primary intercalation mode. nih.govnih.govoup.comrcsb.org

The binding of acridine-4-carboxamides, including the 9-amino-N-[2-(4-morpholinyl)ethyl] derivative, shows a clear preference for specific DNA sequences. DNase I footprinting studies on related compounds reveal a strong preference for GC-rich regions. researchgate.net The highest affinity binding sites are typically found in clusters of GC base pairs, while regions with runs of AT pairs are generally avoided. researchgate.net

The primary determinant for this GC-selectivity is believed to be the 4-carboxamide group. researchgate.net This group can form specific hydrogen bonding interactions with the carbonyl oxygen and amino groups of GC base pairs located in the minor groove at CG dinucleotide sites. researchgate.net The crystal structure confirms the intercalation between CpG steps, reinforcing the preference for this particular dinucleotide sequence. nih.govnih.govoup.comrcsb.org The presence of a 4-linked N-substituted ethyl group on the acridine ring contributes significantly to this pronounced G-C preference. researchgate.net

Both the acridine ring and the side chain play crucial and distinct roles in the binding process.

Acridine Ring: The planar, tricyclic acridine ring is the core intercalating moiety. nih.gov Its insertion between DNA base pairs is driven by stacking interactions (π–π interactions) with the purine (B94841) and pyrimidine (B1678525) bases of the DNA. nih.govnih.gov This intercalation is the foundational step for the compound's interaction with DNA. nih.gov In the complex with d(CGTACG)2, the acridine ring is fully stacked between the C-G base pairs. nih.govoup.com The 4-carboxamide group is nearly planar with the acridine ring and is internally hydrogen-bonded to the protonated N10 atom of the acridine. nih.govoup.com

Side Chain: The N-[2-(4-morpholinyl)ethyl] side chain at the 4-position is critical for stabilizing the bound complex and determining biological activity. nih.gov This side chain occupies the major groove of the DNA. nih.govoup.com Its protonated morpholino nitrogen forms direct hydrogen bonds with the N7 and O6 atoms of a guanine residue, providing specific anchoring points. nih.govnih.govoup.comrcsb.org A water molecule often mediates a bridging hydrogen bond between the carboxamide NH and the phosphate backbone of the same guanine. nih.govnih.govoup.com The conformation and interactions of this side chain are thought to be critical for the molecule's ability to poison topoisomerase II. nih.gov The 9-amino group, which lies in the minor groove, does not appear to form direct interactions with the DNA at the intercalation site but may interact with adjacent DNA molecules in a crystal lattice. nih.govoup.com

ComponentRole in DNA Binding
Acridine Ring Primary intercalating unit; engages in π-π stacking with DNA base pairs. nih.govnih.govoup.comnih.gov
4-Carboxamide Group Key determinant of GC-sequence specificity through minor groove interactions. researchgate.net Forms an internal hydrogen bond with the acridine N10. nih.govoup.com
Ethylmorpholino Side Chain Occupies the major groove; its protonated nitrogen forms specific hydrogen bonds with guanine, anchoring the molecule. nih.govnih.govoup.comrcsb.org
9-Amino Group Lies in the minor groove; limited direct interaction with the primary DNA duplex at the binding site. nih.govoup.com

Interaction with DNA Secondary Structures

Beyond the canonical B-form double helix, acridine derivatives can also interact with non-canonical DNA secondary structures, such as G-quadruplexes. These interactions are of significant interest as G-quadruplexes are found in key genomic regions, including telomeres and oncogene promoters. nih.govreading.ac.uk

Studies on 9-aminoacridine (B1665356) derivatives have demonstrated their ability to bind to and stabilize G-quadruplex DNA structures. nih.govplos.org Human telomeric DNA, which contains repeats of the sequence 5′-TTAGGG-3′, can fold into these four-stranded structures. nih.gov Acridine compounds are capable of binding to these telomeric G-quadruplexes with high affinity. plos.org

The binding mechanism involves the stacking of the planar acridine ring on the terminal G-tetrads, which are planar arrangements of four guanine bases. plos.orgnih.gov Structural models derived from NMR studies suggest that these compounds bind between the terminal adenine (B156593) (A) and the G-tetrads. nih.govplos.org This binding is characterized by significant π-π stacking interactions and several strong hydrogen bonds between the acridine derivative and the G-quadruplex. nih.govplos.org The stabilization of G-quadruplex structures by these ligands is a potential mechanism for inhibiting telomerase, an enzyme crucial for cancer cell immortality. kg.ac.rs

To understand the binding preference of these compounds, competitive binding assays have been employed. nih.govplos.org Techniques such as fluorescence titration and competitive dialysis are used to compare the binding affinity of 9-aminoacridine derivatives for G-quadruplex DNA versus double-stranded DNA. nih.govplos.org

These studies have revealed a selective binding preference of certain 9-aminoacridines for G-quadruplex sequences over duplex DNA. nih.govplos.org For example, competitive dialysis experiments showed that while acridine-9-carboxylic acid preferred duplex DNA, the addition of a glycine (B1666218) spacer induced a higher affinity for G-quadruplex sequences found in the c-myc and bcl-2 oncogene promoters. nih.gov This selectivity is crucial for the potential development of targeted anticancer therapies, as preferential stabilization of G-quadruplexes in oncogene promoters could downregulate their expression. nih.gov

Enzyme-Targeted Molecular Mechanisms

The primary mechanism for many acridine derivatives involves the disruption of enzyme function, particularly those involved in DNA replication and maintenance.

DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Acridine-4-carboxamides are a well-known class of DNA intercalating agents that act as topoisomerase poisons. However, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is notably considered an inactive derivative of potent antitumor agents and topoisomerase II poisons like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its 9-amino counterpart (9-amino-DACA). nih.govoup.comnih.gov Despite having a high affinity for binding to DNA, it does not effectively poison topoisomerase enzymes. oup.com

X-ray crystallography studies have provided a detailed structural basis for this lack of activity. nih.govoup.com When complexed with a DNA hexanucleotide d(CGTACG)₂, the 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide molecule intercalates between the CpG base pair steps. nih.govnih.gov Its side chain is positioned in the major groove of the DNA helix. nih.govoup.com

Key structural features of the drug-DNA complex include:

The acridine ring is fully enveloped by the two DNA base pairs at the intercalation site. oup.com

The protonated nitrogen of the morpholino group is positioned within hydrogen-bonding distance of the N7 and O6 atoms of a guanine residue (G2). oup.comnih.gov

The morpholino group itself is disordered, with its major conformer adopting a twisted boat conformation. nih.govnih.gov

The 4-carboxamide group is nearly planar with the acridine ring and forms an internal hydrogen bond with the protonated N10 atom of the acridine. nih.gov

The likely reasons for the compound's inactivity as a topoisomerase poison, despite its structural similarity to active analogs, are believed to be subtle but critical differences in its interaction within the ternary drug-DNA-enzyme complex. One hypothesis suggests that the lower basicity of the morpholino side chain compared to the dimethylamino side chain of active compounds like 9-amino-DACA is a contributing factor. nih.gov Another possibility is that the specific shape and conformation of the morpholino ring itself may disturb the formation of a stable, resolvable complex between the DNA and the topoisomerase II protein, thus failing to trap the enzyme. nih.govresearchgate.net

Table 1: Crystallographic and DNA Interaction Data for 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
ParameterFindingReference
Crystal SystemComplex with d(CGTACG)₂ crystallizes in space group P6₄. nih.govoup.com
Resolution1.8 Å nih.gov
Binding ModeIntercalation between CpG dinucleotide steps. nih.govoup.com
Side Chain LocationLies in the major groove of the DNA duplex. oup.comnih.gov
Key InteractionProtonated morpholino nitrogen is close to N7 and O6 atoms of guanine. nih.govoup.comnih.gov
Biological ActivityInactive as a topoisomerase II poison. nih.govoup.comnih.gov

Telomerase is another critical enzyme in cellular proliferation, particularly in cancer cells, where it maintains telomere length, enabling replicative immortality. Many acridine derivatives have been investigated as potential telomerase inhibitors, often by stabilizing G-quadruplex DNA structures that can form in telomeric regions and block enzyme access. asm.orgresearchgate.net However, a review of the available scientific literature did not yield specific studies on the direct interaction of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide with telomerase or its effect on the enzyme's function. While the broader acridine class is of interest in this area, compound-specific data remains uncharacterised.

The biological activity of acridine compounds is not limited to topoisomerases and telomerase. Studies on various acridine derivatives have suggested interactions with a range of other enzymes. For instance, some acridines have been shown to interfere with protein metabolism and inhibit enzymes such as Protein Kinase C. asm.org Additionally, the acridine scaffold has been explored for the development of inhibitors of cholinesterases and the malarial enzyme Plasmepsin II. However, specific experimental data detailing the inhibitory or modulatory effects of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide on Protein Kinase C, cholinesterases, or Plasmepsin II are not present in the reviewed literature.

Non-Nucleic Acid Biomolecular Interactions

Beyond direct enzyme inhibition, the interactions of the compound with other proteins and its behavior within the cellular environment are crucial aspects of its molecular profile.

The most well-documented protein interaction for 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is with DNA topoisomerase II, as discussed previously. nih.govnih.gov Although this interaction does not lead to enzyme poisoning, it provides insight into the compound's binding capabilities. The interaction is specific enough for the compound to co-crystallize with DNA in a manner that suggests a potential interaction site for the enzyme, but it lacks the necessary characteristics to form the stabilized ternary complex required for inhibitory activity. nih.gov This highlights that simple binding affinity is not sufficient for biological effect; the specific nature and consequence of that binding are paramount.

While acridine derivatives can be conjugated to peptides to enhance binding affinity and specificity for other macromolecules like RNA, specific studies quantifying the binding affinity of the unconjugated 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide to other significant proteins, such as serum albumin, were not identified in the available literature. nih.gov

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its activity. Generally, acridine derivatives are known to be capable of crossing cellular membranes. mostwiedzy.pl The inherent fluorescence of the acridine nucleus is a valuable property that can be exploited to track the intracellular localization of these compounds. The specific mechanisms of uptake and the ultimate subcellular destination can be influenced by factors such as the cell type and the expression of transporter proteins like P-glycoprotein (Pgp), which can sequester some acridine derivatives into lysosomes. However, specific research detailing the cellular uptake pathways and the precise intracellular localization of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is not available in the reviewed scientific literature.

Spectroscopic and Photophysical Characterization of Acridine, 9 4 Morpholinyl

Absorption Spectroscopy in Different Environments

The electronic absorption spectra of acridine (B1665455) derivatives, including Acridine, 9-(4-morpholinyl)-, are characterized by distinct bands in the ultraviolet-visible region. These absorptions correspond to π → π* transitions within the aromatic acridine ring system. In acetonitrile, acridine derivatives typically exhibit absorption maxima around 420 nm. researchgate.net The specific environment, particularly the polarity of the solvent, can influence the position and intensity of these absorption bands. While the absorption spectra of many acridine derivatives are less sensitive to the environment compared to their emission spectra, changes in solvent can still provide insights into solute-solvent interactions. researchgate.net For instance, the interaction with biological macromolecules like DNA can lead to hypochromism (decreased absorption intensity) and a red shift (bathochromic shift) in the absorption maximum, indicative of intercalative binding. nih.gov

Table 1: Representative Absorption Maxima for Acridine Derivatives in Acetonitrile

Compound Family Typical Absorption Maximum (λ_max) Molar Extinction Coefficient (ε) (dm³ mmol⁻¹ cm⁻¹)
Acridine Thioureas ~420 nm Varies
S-methyl-9-acridinylisothiuronium iodides ~420 nm Significantly higher than corresponding thioureas

Data sourced from studies on various acridine derivatives. researchgate.net

Fluorescence Properties and Quantum Yields

Acridine, 9-(4-morpholinyl)- is part of the broader family of acridine compounds, which are well-known for their strong fluorescence properties. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly high for certain acridine derivatives, making them excellent fluorophores for detection and imaging. consensus.apprsc.org The emission properties, including the wavelength of maximum emission and the quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.gov

The fluorescence emission of Acridine, 9-(4-morpholinyl)- is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. evidentscientific.com In general, for polar fluorophores like many acridine derivatives, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a red shift (a shift to longer wavelengths) of the emission spectrum. evidentscientific.comsrce.hr This effect is due to the reorientation of solvent molecules around the excited fluorophore, which lowers the energy of the excited state. evidentscientific.com This property is particularly useful, as the emission wavelength can serve as an indicator of the local environment's polarity. evidentscientific.comrsc.org For example, some acridine-based probes show a significant red shift in their emission maximum, from around 553 nm in a non-polar environment to 594 nm in a polar one, accompanied by a substantial increase in fluorescence intensity and quantum yield. rsc.org

The fluorescence of acridine derivatives can be quenched (decreased) by various molecules, a process that forms the basis of many sensing applications. Quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and energy transfer. nih.gov When Acridine, 9-(4-morpholinyl)- or similar probes bind to biological analytes such as proteins or nucleic acids, their fluorescence is often modulated. For example, the fluorescence of 9-aminoacridine (B1665356) is quenched upon binding to hemoglobin, which is a static quenching process involving the formation of a ground-state complex. nih.gov Similarly, the interaction with DNA can lead to fluorescence quenching. researchgate.net Another quenching mechanism involves a chemical reaction with the analyte. For instance, the highly reactive oxygen species hypochlorite (B82951) (ClO⁻) can quench the fluorescence of acridine-based sensors through an oxidation reaction that cleaves a C=N bond, altering the fluorophore's structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like Acridine, 9-(4-morpholinyl)-. mdpi.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure. For example, in acridine derivatives, specific proton signals can be assigned to the acridine core and the morpholine (B109124) substituent. nih.govmdpi.com

Furthermore, NMR is invaluable for studying the non-covalent interactions between acridine derivatives and biological targets. univr.it When a molecule like Acridine, 9-(4-morpholinyl)- binds to a macromolecule such as DNA or a protein, changes in the chemical shifts of the protons and carbons can be observed. These chemical shift perturbations provide precise information about the binding site and the conformation of the complex. plos.orgresearchgate.net For example, ¹H NMR titration experiments are used to monitor the changes in the spectrum of a probe upon the addition of an analyte, which can elucidate the binding mechanism. nih.govmdpi.com This technique has been used to confirm the binding mode of 9-amino acridines to G-quadruplex DNA, revealing π-π stacking interactions and hydrogen bonding. plos.orgresearchgate.net

Table 2: Exemplary ¹H NMR Chemical Shift Data for an Acridine Derivative

Proton Chemical Shift (δ) in ppm (Solvent) Description
Ar-H 8.76–8.71 (m) Aromatic protons on the acridine ring
Ar-H 8.61–8.55 (m) Aromatic protons on the acridine ring
Ar-H 8.54–8.50 (m) Aromatic protons on the acridine ring
Ar-H 8.39 (d, J = 8.7 Hz) Aromatic protons on the acridine ring
Ar-H 7.98 (d, J = 8.6 Hz) Aromatic protons on the acridine ring
Ar-H 7.73–7.66 (m) Aromatic protons on the acridine ring
Ar-H 7.44–7.36 (m) Aromatic protons on the acridine ring
-CH₂- 3.85–3.79 (m) Protons of the ethyl linker
-CH₂- 3.76 (q, J = 5.8 Hz) Protons of the ethyl linker

Data is representative for a 9-amino-N-substituted acridine-4-carboxamide in acetone-d₆ and serves as an illustrative example. nih.gov

Applications as Fluorescent Probes in Chemical Biology

The sensitive and environment-dependent fluorescence of acridine derivatives makes them highly suitable for use as fluorescent probes in chemical biology. researchgate.netnih.gov These probes can be designed to report on specific physiological parameters such as local polarity or viscosity, or to detect the presence and activity of specific biomolecules. rsc.org

The acridine scaffold is a versatile platform for the development of chemosensors, which are molecules that signal the presence of a specific chemical species through a change in an observable property, most commonly fluorescence. mdpi.comnih.gov By attaching specific recognition moieties to the acridine core, sensors can be created for a wide range of analytes. For example, acridine-based fluorescent chemosensors have been successfully developed for the detection of hypochlorite (ClO⁻) in aqueous media and even in living organisms like zebrafish. mdpi.com These sensors often operate on a "turn-off" mechanism, where the fluorescence is quenched upon interaction with the analyte. mdpi.com Other designs have yielded sensors for ions like iodide (I⁻) through fluorescence quenching or for detecting enzyme activity. mdpi.comrsc.org The rational design of these probes, combining the photophysical properties of the acridine fluorophore with the selective binding of a receptor unit, is a key strategy in modern chemical biology. nih.gov

2 Imaging Applications in Cellular Systems (e.g., lipid droplets, lysosomes, cell polarity)

The unique structural combination of a fluorescent acridine core and a lysosome-targeting morpholine group in "Acridine, 9-(4-morpholinyl)-" makes it a compound of significant interest for various cellular imaging applications. While direct and extensive research on this specific molecule's use as a cellular imaging agent is emerging, its utility can be inferred from the well-documented properties of its constituent moieties: the acridine fluorophore and the morpholine functional group. The applications of this compound are primarily centered on its potential to visualize and report on the dynamics of lysosomes, lipid droplets, and changes in cellular microenvironment polarity.

Lysosome Imaging

The most direct and well-supported imaging application for "Acridine, 9-(4-morpholinyl)-" is the visualization of lysosomes. This is based on the established role of the morpholine ring as an effective lysosome-targeting group. nih.govmdpi.com

Mechanism of Lysosomal Accumulation:

The targeting mechanism relies on the basicity of the morpholine ring and the acidic environment of lysosomes (pH 4.5–5.5). nih.govmdpi.com The process can be described in two steps:

Passive Diffusion: In the neutral pH of the cytoplasm (around 7.2), the morpholine moiety is largely unprotonated and neutral. This allows the entire "Acridine, 9-(4-morpholinyl)-" molecule to passively diffuse across the lysosomal membrane.

Protonation and Trapping: Once inside the acidic lumen of the lysosome, the nitrogen atom of the morpholine ring becomes protonated. The resulting positive charge prevents the molecule from diffusing back across the membrane, leading to its accumulation and a concentrated fluorescent signal within the organelle. nih.gov

This "acid-trapping" mechanism is a common strategy for designing lysosome-specific probes. Numerous fluorescent probes incorporating a morpholine group have been successfully developed for lysosomal imaging and for monitoring processes like lysosomal membrane permeabilization. nih.gov For instance, croconaine dyes appended with morpholine groups have shown specific accumulation in lysosomes, a behavior confirmed through colocalization studies with commercial lysosomal trackers. nih.gov

The table below summarizes the colocalization data for several morpholine-containing lysosomal probes with commercially available lysosome stains, illustrating the effectiveness of the morpholine group for lysosomal targeting.

Probe NameCommercial Lysosome StainPearson's Correlation CoefficientManders' Overlap CoefficientReference
LysoSQLysoTracker Yellow0.93- nih.gov
Lyso-TetLysoTracker™ Red DND-990.85- mdpi.com
Coumarin DerivativeLysoTracker Red-0.75 mdpi.com
NIMC8 / NIMC10->0.89- mdpi.com

This table presents data for various morpholine-containing fluorescent probes to demonstrate the lysosome-targeting capability of the morpholine moiety. Data for the specific compound Acridine, 9-(4-morpholinyl)- is not available.

Lipid Droplet Imaging

Certain acridine derivatives have shown an affinity for lipid droplets (LDs), which are organelles responsible for storing neutral lipids. nih.govresearchgate.net For example, a study focusing on acridine yellow and its analogues found that several derivatives lacking an amino group were capable of staining lipid droplets. researchgate.net More recently, a novel acridone-based fluorescent dye, BDAA12C, was specifically developed for its excellent specificity in staining LDs in cancer cells, enabling the observation of LD fusion and the tracking of fatty acid trafficking. nih.gov

While the lipophilicity of the acridine core could facilitate partitioning into the nonpolar environment of the lipid droplet core, the presence of the polar morpholine group in "Acridine, 9-(4-morpholinyl)-" might influence this behavior. The ultimate localization would depend on the balance between the lipophilic character of the acridine rings and the lysosomotropic nature of the morpholine group. It is plausible that the compound could exhibit dual staining or that its localization could be cell-type dependent.

Cell Polarity Imaging

The acridine scaffold is a component of several polarity-sensitive fluorescent probes. rsc.org These probes typically operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. In a TICT-capable molecule, photoexcitation leads to a planar excited state which can then relax into a non-fluorescent, "twisted" state where charge is separated across the molecule. The efficiency of this non-radiative decay pathway is highly dependent on the polarity and viscosity of the surrounding solvent.

In non-polar environments, the formation of the TICT state is disfavored, resulting in strong fluorescence emission.

In polar environments, the charge-separated TICT state is stabilized, leading to quenched fluorescence.

This solvatochromism makes acridine derivatives excellent candidates for reporting on the polarity of different cellular microenvironments. For example, researchers have developed polarity-sensitive probes based on 9-acridine carboxaldehyde that can dynamically monitor changes in intracellular polarity, with some derivatives specifically localizing to lipid droplets and lysosomes. rsc.org The fluorescence properties of these probes vary significantly with solvent polarity, as shown in the table below.

Photophysical Properties of a Polarity-Sensitive Acridine Derivative (Probe 1a) in Different Solvents

SolventDielectric Constant (ε)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Dioxane2.25530.005
Chloroform4.85630.052
Ethyl Acetate6.05720.125
Acetonitrile37.55940.356

This table shows data for a related acridine-based polarity probe (acridine-dicyanoisophorone-based probe 1a) to illustrate the principle of polarity sensing. rsc.org Data for the specific compound Acridine, 9-(4-morpholinyl)- is not available.

Studies on 9-morpholinoacridine itself have noted the presence of dual fluorescence at low temperatures, a hallmark of TICT state formation. acs.orgiupac.org This indicates that the electronic communication between the morpholine group (the electron donor) and the acridine ring (the electron acceptor) is sufficient to enable TICT behavior. Therefore, "Acridine, 9-(4-morpholinyl)-" likely possesses polarity-sensitive fluorescence, making it a potential tool for imaging variations in polarity within different cellular compartments. For instance, it could potentially distinguish between the highly polar aqueous environment of the cytosol and the non-polar lipid core of a lipid droplet.

Computational and Theoretical Studies of 9 Amino N 2 4 Morpholinyl Ethyl 4 Acridinecarboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energetic properties. These methods offer a fundamental understanding of a molecule's intrinsic characteristics that govern its interactions.

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of molecules, which dictate their reactivity and interaction capabilities. For acridine (B1665455) derivatives, these calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate electrostatic potential maps. This information is vital for predicting how the molecule will interact with its biological targets. While specific electronic structure data for 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is not detailed in the available literature, the general approach for related compounds involves using these calculations to understand how substituents, such as the morpholino group, influence the electronic properties of the acridine core and the carboxamide side chain.

Quantum mechanical methods have been specifically applied to study the interaction between 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide (referred to as 9AMC) and DNA. Researchers have used second-order perturbation theory to calculate the binding energies between the acridine compound and DNA base pairs. These calculations help to identify the preferred binding sites and the relative stability of the various possible complexes. The studies investigate both stacking and in-plane intermolecular interactions to elucidate the binding patterns. For the broader class of 9-aminoacridines, QM calculations have shown a preference for stacking with GC-rich sequences in DNA, although some derivatives may show different specificities. The analysis of these interaction energies is critical for explaining the compound's ability to intercalate into the DNA double helix.

Table 1: Summary of QM Interaction Findings for Acridine Derivatives and DNA

Interaction Type Key Findings Relevance to Binding
Stacking Interactions Favorable stacking energies between the acridine ring and DNA base pairs are the primary driving force for intercalation. Determines the stability of the intercalated complex.
Sequence Preference Most acridine analogues show a preference for intercalating within Guanine-Cytosine (GC) sequences. Helps to explain the molecule's targeting within the genome.
Electrostatic Interactions The protonated side chain forms significant electrostatic interactions with the negatively charged phosphate (B84403) backbone and specific atoms in the DNA grooves. Orients the ligand and adds to the overall binding affinity.

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes

Molecular dynamics simulations provide a computational microscope to view the movement and interactions of molecules over time. These simulations are invaluable for studying the dynamic processes of a ligand binding to a biomolecule, such as DNA intercalation or protein docking.

While a specific molecular dynamics simulation study focused solely on 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is not detailed in the surveyed literature, the static basis for such simulations is well-established by X-ray crystallography. The crystal structure of this compound complexed with the DNA hexanucleotide d(CGTACG)₂ has been solved to a resolution of 1.8 Å. This structure reveals that the acridine chromophore intercalates between the CpG dinucleotide steps, with its morpholino-containing side chain residing in the major groove of the DNA.

MD simulations on related 9-aminoacridine (B1665356) complexes are used to explore the stability of these intercalated states, the conformational flexibility of the side chain in the DNA groove, and the role of solvent and ions in stabilizing the complex. These simulations can also elucidate principles like neighbor-exclusion, which describes how intercalators tend to bind at every other base-pair site. For similar acridines, MD simulations have been crucial in analyzing the interactions that stabilize G-quadruplex DNA structures, another important target for this class of compounds.

The biological activity of acridine-4-carboxamides is linked to their ability to poison topoisomerase enzymes by stabilizing a ternary complex formed by the drug, DNA, and the enzyme. The crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide bound to DNA provides critical insights into why this derivative is biologically inactive, unlike its potent N,N-dimethylamino analogue.

The structural data confirms that the morpholino derivative binds to DNA in a very similar manner to the active compounds. However, the lower basicity of the morpholino side chain compared to the dimethylamino side chain is a key difference. This change is thought to prevent the formation of crucial hydrogen bonds or electrostatic interactions with the topoisomerase II protein that are necessary to trap the enzyme on the DNA. Molecular modeling suggests that the bulk and conformation of the morpholino ring may also cause unfavorable steric interactions with amino acid residues of the enzyme when it attempts to bind the drug-DNA complex. These findings highlight the critical role of the side chain's interaction not just with DNA, but with the topoisomerase protein itself.

Table 2: Key Molecular Interactions from Crystallography and Modeling

Molecular Component Interaction with DNA Inferred Interaction with Topoisomerase II
Acridine Chromophore Intercalates between C-G base pairs. Provides the anchor point by binding to DNA.
4-Carboxamide Group Forms an internal hydrogen bond with the acridine ring nitrogen and a bridging hydrogen bond to a DNA phosphate group via a water molecule. May form direct or water-mediated contacts with the enzyme.
Ethyl Linker Provides appropriate spacing and flexibility for the side chain. Positions the terminal amine group for interaction.
Morpholino Group Lies in the major groove; the protonated nitrogen is near guanine (B1146940) N7 and O6 atoms. Inactive due to lower basicity and potential steric hindrance with protein residues, preventing stable ternary complex formation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate variations in the chemical structure of a series of compounds with changes in their biological activity using statistical models. For the acridine-4-carboxamide class, even minor structural modifications can lead to dramatic changes in cytotoxicity and antitumor efficacy, making SAR analysis particularly important.

While a formal QSAR model for 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide was not found, extensive SAR studies have been conducted on this class of compounds. These studies have established several key principles:

The carboxamide side chain must be at the 4-position of the acridine ring.

The carboxamide NH group should be unsubstituted.

A two-carbon (ethyl) spacer between the carboxamide and the terminal nitrogen is optimal.

The basicity of the terminal amine is critical for topoisomerase poisoning and biological activity.

The inactivity of the morpholino derivative is a cornerstone of this SAR, demonstrating that while high DNA-binding affinity is necessary, it is not sufficient for biological activity. The compound serves as a crucial negative control in studies, helping to differentiate the structural requirements for DNA intercalation versus those for enzyme poisoning. Cheminformatics and QSAR analyses on related acridines often use descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters to build predictive models of their activity.

Theoretical Prediction of Biological Activities and Selectivity of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

Computational and theoretical studies have been instrumental in elucidating the potential biological activities and selectivity of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, a derivative of the acridine-4-carboxamide class of compounds. These investigations have primarily focused on its interaction with DNA, which is a key mechanism for the antitumor activity of many acridine derivatives.

Quantum mechanical methods have been employed to examine the binding of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide with DNA fragments. researchgate.net These theoretical calculations suggest that the compound's antitumor activity is related to its ability to intercalate into the DNA molecule. researchgate.net Second-order perturbation theory has been utilized to identify potential binding sites and to understand the relative stability of the complexes formed between the acridine derivative and DNA base pairs. researchgate.net

Despite its structural similarity to potent antitumor agents like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide is considered an inactive derivative. oup.comnih.gov X-ray crystallography studies of its complex with the DNA hexanucleotide d(CGTACG)2 have provided significant insights into the structural basis for this lack of activity. oup.comnih.gov

Theoretical evaluations of the intercalative binding of 9-aminoacridine-4-carboxamides to DNA have indicated a specificity for interaction with the major groove of GC sequences. nih.gov This is a critical factor in determining the biological activity of this class of compounds. The ability of the side chain to interact effectively within the major groove is a key determinant of their efficacy as topoisomerase poisons. oup.com

Molecular docking studies have been used to compare the binding energies of various acridine derivatives, including 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, with DNA. nih.gov These computational models help in understanding the subtle differences in binding that can lead to significant variations in biological activity.

Interactive Data Table: Crystallographic Data of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide-DNA Complex

ParameterValueReference
PDB ID1KCI nih.gov
Resolution1.8 Å oup.comnih.gov
Space GroupP64 oup.com
R-factor21.9% oup.com
Intercalation SiteCpG dinucleotide steps nih.gov
Side Chain LocationMajor Groove nih.gov

Interactive Data Table: Key Intermolecular Interactions

Interacting Moiety (Drug)Interacting Moiety (DNA)Type of InteractionReference
Protonated Morpholino NitrogenGuanine N7 and O6 atomsPartial Occupancy/Hydrogen Bonding nih.gov
4-Carboxamide NHPhosphate group of Guanine G2Bridging Hydrogen Bonds (via water) nih.gov
Acridine RingBase PairsStacking Interactions oup.com
4-Carboxamide GroupCytosine C1 (C4, O4, C5 atoms)Stacking Interactions oup.com
Protonated N10 of Acridine Ring4-Carboxamide OxygenInternal Hydrogen Bond nih.gov

Mechanistic Biological Studies of Acridine, 9 4 Morpholinyl and Acridine Carboxamides in Vitro Investigations

Cellular and Molecular Effects on DNA Synthesis and Integrity

The planar tricyclic structure of the acridine (B1665455) core is a key determinant of its biological activity, enabling it to intercalate between the base pairs of DNA. nih.govrsc.org This physical insertion into the DNA helix disrupts its structure and interferes with the functions of DNA-related enzymes, leading to significant consequences for DNA synthesis and integrity.

A primary mechanism of action for many acridine derivatives is the inhibition of topoisomerases I and II. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-enzyme cleavage complexes, acridine compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks. mdpi.comnih.gov For instance, Acridine-4-carboxamide has been shown to be a potent inducer of DNA double-strand breaks and DNA-protein cross-links, which are indicative of topoisomerase II-mediated DNA lesions. nih.gov This disruption of topoisomerase function effectively halts DNA replication and repair processes, contributing to the cytotoxic effects of these compounds. nih.govmdpi.com

The intercalation of acridine derivatives into the DNA double helix is a critical aspect of their mechanism. rsc.orgnih.gov This interaction is stabilized by the planar acridine ring system stacking between adjacent DNA base pairs. The binding affinity and mode of interaction can be influenced by substituents on the acridine ring. researchgate.net Molecular docking studies have further illuminated how these compounds fit within the DNA-topoisomerase complex, highlighting the importance of both the planar acridine core and flexible side chains in achieving potent inhibition. nih.gov Some acridine derivatives have demonstrated the ability to induce DNA damage, which can trigger cellular repair mechanisms or, if the damage is too extensive, lead to programmed cell death. nih.gov

Cell Cycle Modulation and Apoptosis Induction in Cell Lines

By interfering with DNA synthesis and integrity, Acridine, 9-(4-morpholinyl)- and its analogs can profoundly impact cell cycle progression and induce apoptosis (programmed cell death) in various cell lines.

Disruption of the normal cell cycle is a common consequence of treatment with these acridine compounds. nih.gov DNA damage, a result of topoisomerase inhibition, often triggers cell cycle checkpoints. This can lead to an arrest in specific phases of the cell cycle, such as the G2/M phase, preventing the cell from proceeding to mitosis with damaged DNA. nih.govbue.edu.eg For example, some acridine analogs have been observed to cause G2/M phase arrest in human oral squamous carcinoma and other cancer cell lines. nih.govresearchgate.net This cell cycle arrest can provide an opportunity for the cell to repair the DNA damage; however, if the damage is irreparable, it can lead to the initiation of apoptosis. taylorandfrancis.com

The induction of apoptosis is a key mechanism underlying the antiproliferative effects of acridine derivatives. frontiersin.org Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that acridine compounds can activate caspase-dependent pathways. nih.gov For instance, studies have shown that certain acridine derivatives can induce apoptosis in cancer cells through a caspase-dependent intrinsic mechanism, characterized by the generation of DNA double-strand breaks. nih.gov The apoptotic process is often characterized by morphological changes such as nuclear condensation and fragmentation. researchgate.net The ability of these compounds to induce apoptosis is a critical factor in their potential as therapeutic agents.

Table 1: Effects of Acridine Derivatives on Cell Cycle and Apoptosis
Compound TypeEffectAffected Cell LinesKey Mechanistic Findings
Acridine AnaloguesG2/M Phase ArrestHuman Oral Squamous Carcinoma (SAS)Interference with DNA synthesis and integrity. nih.gov
9-Benzyl Acridine DerivativesApoptosis InductionA549 (Human Lung Carcinoma)Generation of DNA double-strand breaks via a caspase-dependent intrinsic mechanism. nih.gov
Nitroacridine DerivativesG2/M Phase Arrest and ApoptosisBreast Cancer CellsTargeting DNA and halting cell-cycle progression. nih.gov

Mechanistic Studies in Specific In Vitro Biological Models

The antimicrobial properties of acridine derivatives have been recognized for over a century. researchgate.netnih.gov The primary mechanism is believed to be their ability to intercalate into the DNA of microorganisms, thereby inhibiting essential processes like replication and transcription. mdpi.comnih.gov This disruption of macromolecular synthesis is a key factor in their antimicrobial action. nih.gov

Anti-Leishmanial Activity: Certain 9-aminoacridine (B1665356) derivatives have shown efficacy against Leishmania infantum. The mechanism is thought to involve the inhibition of DNA replication within the parasite. nih.gov

Anti-mycobacterial Activity: Studies on Mycobacterium smegmatis have indicated that the antimicrobial activity of some 9-thioalkylacridines may be linked to the inhibition of RNA synthesis. nih.gov Research into other antimycobacterial compounds suggests that targeting the cell wall and DNA metabolism are also viable mechanisms. nih.gov

Anti-malarial Activity: Acridine compounds have a history of use as antimalarial agents. Their mechanism of action in this context is also linked to their ability to interfere with the parasite's nucleic acid synthesis. mdpi.com

Antiviral Activity: The antiviral activity of some acridine derivatives is also attributed to their interaction with viral nucleic acids, disrupting viral replication. mdpi.com

The antiproliferative activity of Acridine, 9-(4-morpholinyl)- and related acridine carboxamides in cancer cell lines is a direct consequence of their effects on DNA synthesis, cell cycle, and apoptosis. nih.govfrontiersin.org The planar acridine ring allows these molecules to function as DNA intercalators, a property shared by many clinically used anticancer drugs. nih.govrsc.org

The primary mechanism of antiproliferative action is the inhibition of topoisomerase I and II. nih.govmdpi.comnih.gov By trapping the enzyme-DNA complex, these compounds introduce strand breaks that are toxic to proliferating cells. nih.gov This leads to a halt in DNA replication and the initiation of DNA damage response pathways. nih.gov If the damage is too severe for repair, the cell undergoes apoptosis. nih.gov

Furthermore, the interaction with DNA can disrupt the transcription of genes essential for cell survival and proliferation. nih.gov The antiproliferative mechanism is thus a multi-pronged attack on the fundamental processes of cell division and survival.

Table 2: Mechanistic Basis of Antiproliferative Activity of Acridine Derivatives
MechanismDescriptionConsequence for Cancer Cells
DNA IntercalationThe planar acridine ring inserts between DNA base pairs. nih.govrsc.orgDistorts DNA structure, interfering with replication and transcription.
Topoisomerase I/II InhibitionStabilizes the covalent complex between topoisomerase and DNA, preventing re-ligation. nih.govmdpi.comnih.govLeads to the accumulation of DNA strand breaks. nih.gov
Cell Cycle ArrestDNA damage triggers checkpoints, often leading to arrest in the G2/M phase. nih.govPrevents mitosis of cells with damaged DNA.
Apoptosis InductionIrreparable DNA damage initiates programmed cell death, often through caspase activation. nih.govfrontiersin.orgElimination of cancerous cells.

Modulation of Cellular Pathways (e.g., MAPK signaling, oxidative stress, P-glycoprotein efflux pump)

Beyond direct DNA interaction, acridine derivatives can modulate various cellular signaling pathways, which contributes to their biological effects.

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Oxidative stress, which can be induced by some cytotoxic agents, is known to activate MAPK pathways, including ERK, JNK, and p38. rndsystems.com The activation of these pathways can have both pro-survival and pro-apoptotic effects, depending on the cellular context and the nature of the stimulus. rndsystems.com For instance, sustained activation of JNK and p38 is often associated with apoptosis. rndsystems.comnih.gov While direct evidence for Acridine, 9-(4-morpholinyl)- modulating MAPK signaling is still emerging, the induction of cellular stress by acridine compounds makes this a plausible secondary mechanism of action.

Oxidative Stress: Some studies on acridine derivatives have investigated their potential to generate reactive oxygen species (ROS). nih.gov An increase in intracellular ROS can lead to oxidative stress, a condition that damages cellular components, including DNA, proteins, and lipids. mdpi.com This oxidative damage can contribute to the cytotoxic effects of the compounds and can also trigger signaling pathways like the MAPK pathway. rndsystems.comnih.gov The interplay between acridine-induced DNA damage and oxidative stress can create a synergistic effect that pushes the cell towards apoptosis.

P-glycoprotein Efflux Pump: P-glycoprotein (P-gp) is a transmembrane protein that can actively pump a wide range of drugs out of the cell, leading to multidrug resistance (MDR) in cancer cells. Some acridine derivatives have been investigated for their ability to inhibit P-gp. By blocking the efflux pump, these compounds could potentially reverse MDR and increase the intracellular concentration of co-administered chemotherapeutic agents. This would make cancer cells more sensitive to treatment.

Future Research Trajectories for Acridine, 9 4 Morpholinyl Compound Research

Development of Advanced Spectroscopic Probes for Intracellular Dynamics

The inherent fluorescence of the acridine (B1665455) core provides a foundational platform for developing sophisticated molecular probes. Future research will likely focus on designing derivatives of Acridine, 9-(4-morpholinyl)- that can act as advanced spectroscopic tools for visualizing and quantifying dynamic processes within living cells. The exploration of acridine derivatives as fluorescent probes has already shown promise in detecting cancer cells.

A significant avenue of research involves the development of conjugates, such as those combining acridine derivatives with quantum dots, to create highly sensitive nanoprobes for intracellular investigations. These next-generation probes could offer enhanced photostability and brightness, enabling long-term tracking of cellular components and events.

Furthermore, leveraging techniques like fluorescence microspectroscopy will be crucial. This approach allows for monitoring the fluorescence dynamics of these probes at a micrometer scale within individual cells, providing insights into their uptake, localization, and interaction with subcellular structures. By modifying the morpholinyl substituent or the acridine ring system, researchers can aim to create probes that respond to specific intracellular parameters like pH, ion concentration, or enzymatic activity, thereby offering a real-time window into cellular physiology and pathology.

Elucidation of Nuanced Molecular Interaction Mechanisms

While the ability of acridines to intercalate into DNA is a well-established mechanism, future research must elucidate the more subtle and diverse molecular interactions that govern the biological activity of Acridine, 9-(4-morpholinyl)-. A primary focus will remain on its interaction with topoisomerase enzymes, which are critical for DNA topology and replication. Detailed structural and kinetic studies are needed to understand precisely how the 9-(4-morpholinyl) substitution influences binding affinity and inhibitory potency against different topoisomerase isoforms.

Beyond DNA and topoisomerases, investigations are expanding to other potential targets. Mechanistic studies on related compounds have revealed interactions with bacterial DNA and the disruption of the proton motive force, suggesting antimicrobial applications. There is also evidence of acridines binding to RNA, which could interfere with ribosome biogenesis and protein synthesis. Molecular docking studies have pointed to other potential enzyme targets, including those involved in transcription, fatty acid synthesis, and protein synthesis, such as PRP4K kinase. A comprehensive understanding of these varied interactions is essential for explaining the compound's full range of biological effects and for identifying new therapeutic opportunities.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental validation is set to accelerate the discovery and optimization of acridine derivatives. Future research will increasingly rely on the integration of these methodologies to build accurate predictive models of bioactivity.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting how compounds like Acridine, 9-(4-morpholinyl)- will interact with their biological targets. These simulations can model the binding affinity and stability of the ligand-target complex, providing insights that guide the design of more potent derivatives. Quantum-chemical calculations can further refine this understanding by analyzing the electronic properties of the molecules.

These in silico predictions must be rigorously tested through experimental assays. The data generated from these experiments—ranging from enzyme inhibition assays to cell-based cytotoxicity studies—can then be fed back into the computational models to improve their predictive power. This iterative cycle of prediction, synthesis, and testing will streamline the hit-to-lead optimization process, enabling a more rational and efficient design of novel therapeutic agents based on the acridine scaffold.

Table 1: Computational Methods in Acridine Research

Computational Technique Application in Acridine Research Key Insights
Molecular Docking Predicting binding modes and affinities of acridine derivatives with biological targets (e.g., DNA, topoisomerase II). Identifies key interactions (hydrogen bonds, π-π stacking) and helps prioritize compounds for synthesis.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and stability of acridine-target complexes over time. Assesses the stability of predicted binding poses and reveals conformational changes in the target protein.
Quantum-Chemical Calculations Analyzing electronic structure, reactivity, and antioxidant properties of acridine derivatives. Explains observed activities, such as radical-scavenging capabilities, based on molecular orbital energies and bond dissociation energies.

| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models to correlate chemical structure with biological activity. | Enables prediction of the activity of unsynthesized compounds, guiding the design of more potent analogues. |

Exploration of Novel Synthetic Pathways for Tailored Acridine Architectures

The chemical versatility of the acridine scaffold is a significant asset, and future research will continue to explore novel synthetic pathways to create derivatives with tailored properties. Traditional methods are often being supplemented or replaced by more efficient and versatile strategies.

These advanced synthetic methods will empower chemists to systematically modify the Acridine, 9-(4-morpholinyl)- structure. By varying substituents on the acridine rings or altering the group at the 9-position, researchers can fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, to optimize its pharmacological profile.

Table 2: Modern Synthetic Strategies for Acridine Derivatives

Synthetic Method Description Advantages
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor without isolating intermediates. Increased efficiency, reduced waste, and simplified procedures.
Solid-Phase Organic Synthesis (SPOS) The acridine core is attached to a solid support, allowing for sequential reactions and easy purification. Amenable to automation and parallel synthesis for creating large compound libraries.
Nucleophilic Aromatic Substitution of Hydrogen (SNH) Direct functionalization of the acridine ring by replacing a hydrogen atom with a nucleophile. Avoids the need for pre-functionalized starting materials, offering a more direct route to novel derivatives.

| Photo-excitation/Copper-Catalyzed Cascade | A modular approach involving photo-induced formation of an amine intermediate followed by a copper-mediated cyclization. | High versatility, allowing for the synthesis of unsymmetric and multi-substituted acridines. |

Expanding Mechanistic Understanding of Multi-Target Action in Pre-clinical Models

A growing body of evidence suggests that many acridine derivatives are not single-target agents but exert their effects by modulating multiple biological pathways simultaneously. This multi-target action could be a key advantage in treating complex diseases like cancer, where pathway redundancy often leads to drug resistance. Future research will focus on dissecting this polypharmacology in relevant pre-clinical models.

Derivatives of 9-aminoacridine (B1665356) have been described as prototypes of bitargeted or multitargeted drugs due to their ability to interfere with topoisomerase activity while also suppressing critical cell signaling pathways like PI3K/AKT/mTOR and NF-κB. Investigating whether Acridine, 9-(4-morpholinyl)- shares these characteristics is a critical next step.

In vivo studies using animal models of various diseases will be essential to validate the multi-target hypothesis. These studies can correlate the compound's efficacy with its effects on multiple molecular markers within the tumor microenvironment or other diseased tissues. By combining pharmacodynamic assessments with systems biology approaches, researchers can build a comprehensive picture of the compound's mechanism of action, paving the way for its potential clinical development as a multi-target therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 9-(4-morpholinyl)acridine in academic research?

The synthesis typically involves nucleophilic substitution at the 9-position of acridine. A Goldberg reaction, using o-chlorobenzoic acid and aniline derivatives, can generate the acridine core . Subsequent substitution with 4-morpholinyl groups is achieved via nucleophilic aromatic substitution under mild alkaline conditions, leveraging the electron-deficient 9-position . For example, 9-chloroacridine intermediates react with morpholine in the presence of a palladium catalyst or under thermal conditions (80–100°C) to yield the target compound . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity.

Q. How can researchers characterize the purity and structure of 9-(4-morpholinyl)acridine?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., morpholinyl protons at δ 3.6–3.8 ppm and aromatic acridine protons at δ 8.2–9.1 ppm) .
  • IR Spectroscopy : Detection of C-N stretching (1250–1350 cm⁻¹) and morpholine ring vibrations (950–1100 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₇N₃O) with <0.3% deviation .
  • HPLC-MS : Assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284) .

Advanced Research Questions

Q. How does the 4-morpholinyl substituent influence the electronic properties of acridine derivatives?

The morpholinyl group, being electron-rich due to its oxygen and nitrogen atoms, increases electron density at the acridine 9-position. This alters reactivity in electrophilic substitution reactions and enhances fluorescence quantum yields by stabilizing excited states . Computational studies (DFT) suggest a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to unsubstituted acridine, which correlates with red-shifted absorption/emission spectra . Such electronic modulation is critical for applications in chemiluminescence or DNA intercalation studies .

Q. What strategies are effective in resolving contradictions in reported biological activities of 9-substituted acridines?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Use standardized in vitro models (e.g., MTT assays on HeLa cells with controlled pH and O₂ levels) .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing morpholinyl with piperazinyl) to isolate substituent effects .
  • Validate mechanisms via fluorescence quenching assays to confirm DNA binding constants (e.g., Kₐₚₚ = 10⁴–10⁵ M⁻¹) .

Q. How to design experiments to evaluate the chemiluminescent efficiency of 9-(4-morpholinyl)acridine in bioassays?

  • Chemiluminescent Systems : Pair with H₂O₂-KOH or DNA-hydrogen peroxide systems. Measure emission intensity at λₑₘ = 450–500 nm using a luminometer .
  • Optimization : Vary pH (8–12) and oxidant concentration (0.1–10 mM H₂O₂) to maximize signal-to-noise ratios .
  • Interference Testing : Assess impacts of biological matrices (e.g., serum proteins) using spike-recovery experiments .

Q. What safety precautions are necessary when handling 9-(4-morpholinyl)acridine derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Storage : Keep in amber vials at 2–8°C under nitrogen to prevent degradation .

Methodological Considerations

  • Synthetic Challenges : Competing reactions at the 9-position (e.g., oxidation to acridone) require inert atmospheres (N₂/Ar) .
  • Data Interpretation : Fluorescence quenching by heavy atoms (e.g., Cr⁶⁺) necessitates control experiments to distinguish between static and dynamic mechanisms .
  • Biological Assays : Use positive controls (e.g., ethidium bromide for DNA intercalation studies) to calibrate activity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.